molecular formula C11H20N2O2 B1378915 1-Amino-5-Boc-5-aza-spiro[2.4]heptane CAS No. 1290627-06-3

1-Amino-5-Boc-5-aza-spiro[2.4]heptane

Cat. No.: B1378915
CAS No.: 1290627-06-3
M. Wt: 212.29 g/mol
InChI Key: CWXFYOHHOPHYMT-UHFFFAOYSA-N
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Description

1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a compound with a unique spirocyclic structure. It contains a spiro[2.4]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group adds to its stability and makes it a valuable intermediate in organic synthesis .

Chemical Reactions Analysis

1-Amino-5-Boc-5-aza-spiro[2.4]heptane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-5-Boc-5-aza-spiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Amino-5-Boc-5-aza-spiro[2.4]heptane can be compared with other similar compounds, such as:

The presence of the Boc group in this compound provides added stability and makes it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXFYOHHOPHYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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